molecular formula C9H8N2OS B8577989 (1-methyl-1H-imidazol-5-yl)(3-thienyl)methanone

(1-methyl-1H-imidazol-5-yl)(3-thienyl)methanone

Cat. No. B8577989
M. Wt: 192.24 g/mol
InChI Key: XGSVQOPNDHXYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-1H-imidazol-5-yl)(3-thienyl)methanone is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-methyl-1H-imidazol-5-yl)(3-thienyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-1H-imidazol-5-yl)(3-thienyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-methyl-1H-imidazol-5-yl)(3-thienyl)methanone

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

(3-methylimidazol-4-yl)-thiophen-3-ylmethanone

InChI

InChI=1S/C9H8N2OS/c1-11-6-10-4-8(11)9(12)7-2-3-13-5-7/h2-6H,1H3

InChI Key

XGSVQOPNDHXYSG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1C(=O)C2=CSC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-Bromo-1-methyl-imidazole (18.8 g, 117 mmol) in dichloromethane (50 mL) was added dropwise ethylmagnesium bromide (3 M in Et2O, 38.9 mL, 117 mmol). After stirring at room temperature for 30 min, the reaction mixture was cooled down to 0° C. with an ice-brine bath and N-methoxy-N-methylthiophene-3-carboxamide (20.0 g, 117 mmol) was added dropwise. The mixture was stirred for 3.5 h at room temperature. The mixture was worked-up by addition of water (400 mL), then acidified with aq. HCl (1 M) until pH=7. After extraction with dichloromethane (3×100 mL), the organic layers were washed with water (100 mL) then dried over MgSO4 and concentrated in vacuo. Purification of the residue on silica gel afforded (1-methyl-1H-imidazol-5-yl)(3-thienyl)methanone [11.6 g, yield 41%; HPLC/MS: m/z=193 (M+H); log P(HCOOH)=0.43].
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
38.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

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